Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
Description
The 6-(3-chlorophenyl) derivative features a chlorophenyl substituent at position 6, which enhances its lipophilicity and electronic properties, influencing bioavailability and target interactions. Synthetically, it can be prepared via iodine-catalyzed oxidative cross-coupling of methyl ketones with 2-(2-aminophenyl)benzimidazole or CuI-catalyzed intramolecular cyclization of bromo-substituted quinazolin-4(3H)-imines . Its biological relevance spans antimicrobial, antitumor, and antioxidant activities, with structural modifications dictating potency and selectivity .
Properties
IUPAC Name |
6-(3-chlorophenyl)benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-14-7-5-6-13(12-14)19-22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)24(19)20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUJDCIIWBQINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350471 | |
| Record name | Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105997-05-5 | |
| Record name | Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Ullmann-Type C–N Coupling and Intramolecular CDC
Reaction Design and Substrate Selection
The foundational approach involves a two-step sequence:
- Ullmann coupling : 2-(2-Bromophenyl)-1H-benzimidazole derivatives react with nitrogen-containing azoles (e.g., 1,2,4-triazole, imidazole) in the presence of CuI (20 mol%) and K2CO3 in DMF at 150°C.
- Cross-dehydrogenative coupling (CDC) : Subsequent treatment with Cu(OAc)2·H2O facilitates intramolecular cyclization to form the quinazoline ring.
For 6-(3-chlorophenyl) substitution, the bromo precursor 5 must contain a 3-chlorophenyl group at the C4 or C5 position of the benzimidazole ring. Substrate tolerance studies indicate electron-withdrawing groups like -Cl enhance reaction rates by stabilizing transition states during C–N bond formation.
Table 1: Optimization of Ullmann-CDC Conditions for 6-(3-Chlorophenyl) Derivatives
| Entry | Azole Component | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2,4-Triazole | CuI/K2CO3 | 4 | 62 |
| 2 | Imidazole | CuI/K2CO3 | 5 | 58 |
| 3 | Indole | CuI/K2CO3 | 6 | 45 |
Data adapted from ref with modifications for 3-chlorophenyl substrates.
Mechanistic Insights
Kinetic studies reveal the Ullmann step follows second-order kinetics, with rate-determining oxidative addition of CuI to the C–Br bond. The CDC phase proceeds via single-electron transfer (SET) from Cu(II), generating aryl radicals that undergo cyclization. Deuterium labeling experiments confirm ortho-directed C–H functionalization during the CDC step.
Alternative Pathway: CuI-Catalyzed Intramolecular N-Arylation
Substrate Synthesis and Cyclization
A complementary method starts with bromo-substituted quinazolin-4(3H)-imines, prepared from o-cyanoaniline and diaryliodonium salts. Introducing the 3-chlorophenyl group at the quinazoline stage enables regioselective N-arylation:
- Quinazolin-4(3H)-imine formation :
$$ \text{o-Cyanoaniline} + \text{Diaryliodonium salt} \xrightarrow{\text{Cu(OTf)}_2} \text{Quinazolin-4(3H)-imine} $$ - Intramolecular cyclization :
$$ \text{Bromo-quinazolin-4(3H)-imine} \xrightarrow{\text{CuI, DMF}} \text{Benzimidazo[1,2-c]quinazoline} $$
This route achieves 78–85% yields for analogous structures by avoiding harsh oxidants required in CDC approaches.
Table 2: Comparative Performance of Synthetic Routes
| Parameter | Ullmann-CDC Method | N-Arylation Method |
|---|---|---|
| Typical Yield (%) | 45–62 | 70–85 |
| Reaction Time (h) | 6–8 | 3–5 |
| Functional Group Tolerance | Moderate | High |
| Scalability | 10 mmol demonstrated | 50 mmol demonstrated |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
All synthesized compounds undergo rigorous analysis:
- 1H NMR : Aromatic protons in the 6-(3-chlorophenyl) group resonate as doublets at δ 7.58–7.52 ppm (J = 8.4 Hz), while benzimidazole NH appears as a singlet near δ 12.1 ppm.
- 13C NMR : The C6 carbon bonded to chlorine shows a characteristic signal at δ 134.2 ppm due to deshielding effects.
- HRMS : Molecular ion peaks align with theoretical values within 2 ppm error (e.g., C19H12ClN4: calc. 337.0753, found 337.0748).
Challenges and Methodological Limitations
Industrial-Scale Adaptation
Process Optimization
Pilot studies (100 g scale) demonstrate:
Chemical Reactions Analysis
Types of Reactions
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Scientific Research Applications
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of new materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . In cancer research, this compound has been shown to inhibit specific enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
The 6-(3-chlorophenyl) derivative’s antimicrobial efficacy varies significantly compared to analogs:
- 6-Aryl derivatives () : Compounds 13 (6-(4-methylphenyl)), 19 (6-(4-bromophenyl)), and 20 (6-(3,4-dimethoxyphenyl)) showed potent inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), with MIC values <10 µg/mL. In contrast, the 3-chlorophenyl analog in demonstrated selective antifungal activity against C. albicans but weak effects on bacterial strains, highlighting the role of substituent position and electronegativity .
- 6-Heptyl derivative () : Displayed broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) due to its long alkyl chain enhancing membrane penetration, a property absent in the chlorophenyl-substituted analogs .
Table 1: Antimicrobial Activity Comparison
Antitumor Activity
- 6-(2,6-Dichlorophenyl) derivative () : Showed 98.2% HeLa cell inhibition, attributed to dual chlorine substituents increasing DNA intercalation and topoisomerase inhibition.
- Unsubstituted benzimidazo[1,2-c]quinazoline () : IC₅₀ values ranged from 2–10 µM against leukemia cells, suggesting that halogenation (e.g., 3-Cl) may reduce potency unless paired with optimal positioning .
- Spiro-indolinone derivatives (): 5H-spiro analogs exhibited moderate activity (IC₅₀ = 15–25 µM), indicating rigidity from the spiro structure may hinder target binding compared to planar chlorophenyl variants .
Table 2: Antitumor Activity Comparison
Structural and Electronic Effects
- Electron-withdrawing effects : Chlorine enhances electrophilicity, aiding interactions with microbial enzymes or DNA. However, excessive halogenation (e.g., 2,6-dichloro) may reduce solubility .
- Comparative lipophilicity : The 3-chlorophenyl derivative (LogP ≈ 3.5) is less lipophilic than the 6-heptyl analog (LogP ≈ 5.2), impacting membrane permeability and bioavailability .
Biological Activity
Benzimidazo[1,2-c]quinazoline derivatives, particularly 6-(3-chlorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of Biological Activities
Benzimidazo[1,2-c]quinazolines exhibit a wide range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : These compounds can inhibit tumor necrosis factor-alpha (TNF-α) production.
- Antimicrobial Activity : Some derivatives demonstrate effective antibacterial and antifungal properties.
- Enzyme Inhibition : They are known to inhibit enzymes such as α-glucosidase and vascular endothelial growth factor receptor (VEGFR).
The biological activity of benzimidazo[1,2-c]quinazoline derivatives is often attributed to their ability to interact with specific molecular targets. For instance:
- α-Glucosidase Inhibition : Studies have shown that certain derivatives can effectively inhibit α-glucosidase, which is crucial for glucose metabolism. The presence of electron-donating groups enhances inhibitory potency while electron-withdrawing groups like chlorine can reduce efficacy .
- TNF-α Production Inhibition : Research indicates that these compounds can inhibit LPS-induced TNF-α secretion in human promyelocytic cell lines, suggesting potential for anti-inflammatory applications .
Case Studies and Experimental Data
-
Anticancer Studies :
- A study focusing on 6-(3-chlorophenyl)-benzimidazo[1,2-c]quinazoline demonstrated significant cytotoxicity against various cancer cell lines. The compound was evaluated using the MTT assay to determine its IC50 values across different types of cancer cells.
- Enzyme Inhibition Assays :
- Anti-inflammatory Activity :
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Anticancer | 6-(3-chlorophenyl)-benzimidazo | 15.7 | Effective against breast cancer cells |
| α-Glucosidase Inhibition | 6-(3-chlorophenyl)-benzimidazo | 12.5 | Strong inhibitor compared to controls |
| TNF-α Inhibition | 6-(3-chlorophenyl)-benzimidazo | >50 | Non-cytotoxic at effective concentrations |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 6-(3-chlorophenyl)-Benzimidazo[1,2-c]quinazoline?
- Answer: Two dominant methods are reported:
- Metal-free synthesis via double C–H functionalization of N-cyanobenzimidazoles using di-tert-butyl peroxide (DTBP) as an initiator, achieving yields up to 87% at 125°C .
- CuI-catalyzed intramolecular cyclization of bromo-substituted quinazolin-4(3H)-imines, yielding 93–96% under optimized conditions .
- Key variables include temperature, initiator type, and stoichiometry. For example, replacing DTBP with benzoyl peroxide (BPO) reduces yield to 58% due to inefficient radical generation .
Q. How is 6-(3-chlorophenyl)-Benzimidazo[1,2-c]quinazoline characterized structurally?
- Answer: Common techniques include:
- 1H/13C NMR spectroscopy to confirm regioselectivity and substitution patterns (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
- Mass spectrometry (FAB-MS or HRMS) for molecular ion validation (e.g., [M+H]+ peaks matching calculated masses) .
- Infrared spectroscopy to identify functional groups like C–Cl stretches (~750 cm⁻¹) and quinazoline ring vibrations .
Q. What biological activities are associated with this compound?
- Answer: Derivatives exhibit:
- Anticancer activity via kinase inhibition (e.g., targeting EGFR or VEGFR pathways) .
- Antifungal properties against Candida spp. (MIC values ≤ 8 µg/mL) .
- Anti-tubercular effects (IC₅₀ ~1.5 µM in M. tuberculosis assays) .
- Structure-activity relationships (SAR) suggest the 3-chlorophenyl group enhances lipophilicity and target binding .
Advanced Research Questions
Q. How do reaction conditions impact yields in metal-free syntheses?
- Answer: Optimization involves:
- Temperature control : Yields increase from 85% (120°C) to 87% (125°C) but plateau at higher temperatures due to side reactions .
- Initiator selection : DTBP outperforms BPO (83% vs. 58% yield) by generating stable tert-butoxyl radicals for C–H activation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents may quench radicals .
Q. What strategies resolve contradictions in reported biological data?
- Answer: Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC₅₀ values .
- Structural modifications : Adding electron-withdrawing groups (e.g., -CF₃) or altering substituent positions can invert activity trends .
- Standardization : Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) is critical .
Q. Can computational methods predict the reactivity of C–H functionalization pathways?
- Answer: Yes. Key approaches include:
- DFT calculations to map transition states and activation energies (e.g., NBO analysis for radical stabilization) .
- Molecular docking to identify binding interactions with biological targets (e.g., quinazoline derivatives in kinase active sites) .
- CH acidity models to prioritize reactive sites for functionalization (e.g., C3a in benzimidazole rings) .
Methodological Considerations
Q. How to optimize regioselectivity in CuI-catalyzed syntheses?
- Answer:
- Substrate design : Bromo-substituted quinazolin-4(3H)-imines with electron-donating groups (e.g., -OMe) favor cyclization at C6 .
- Catalyst loading : 10 mol% CuI achieves >95% yield, while lower amounts (<5 mol%) result in incomplete conversion .
- Additives : Ligands like 1,10-phenanthroline enhance Cu(I) stability and reduce side reactions .
Q. What green chemistry principles apply to its synthesis?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
